![molecular formula C19H18N6O3 B3009075 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide CAS No. 2034258-55-2](/img/structure/B3009075.png)

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

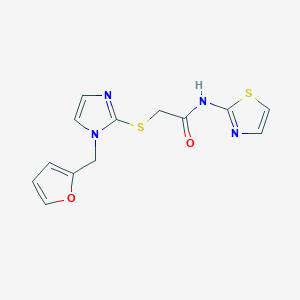

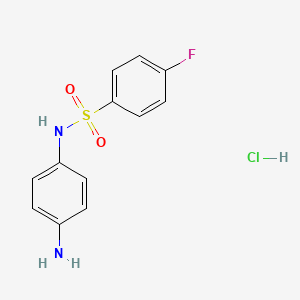

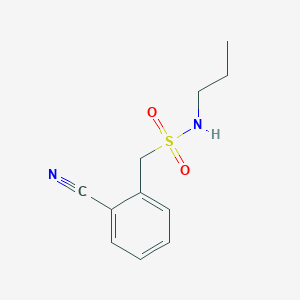

The compound contains several functional groups including an imidazole ring, a pyrimidine ring, a benzo[d][1,4]dioxin ring, and an azetidine ring. These functional groups suggest that the compound could have interesting biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazoles and pyrimidines are commonly synthesized using condensation reactions . The synthesis of azetidines often involves the cyclization of β-amino acids or β-lactams .Molecular Structure Analysis

The presence of multiple heterocyclic rings (imidazole, pyrimidine, and azetidine) in the compound suggests potential for interesting chemical properties and reactivities. The benzo[d][1,4]dioxin ring is a fused ring system that could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich heterocycles. For example, the imidazole ring is known to participate in various chemical reactions, such as N-alkylation and N-acylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound a potential hydrogen bond donor and acceptor .Aplicaciones Científicas De Investigación

Metabolic Pathway Optimization

- Aldehyde Oxidase Metabolism : A study by Linton et al. (2011) explored strategies to reduce the metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives. They found that altering the heterocycle or blocking the reactive site can effectively reduce AO metabolism, which is crucial for enhancing the metabolic stability of drugs like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide (Linton et al., 2011).

Antineoplastic Activity

- Novel Synthesis and Antineoplastic Activity : Abdel-Hafez (2007) conducted research on the synthesis of benzimidazole condensed ring systems, including derivatives of imidazo[1,2-a]pyrimidine. These compounds showed variable degrees of antineoplastic activity against certain cell lines, indicating potential use in cancer therapy (Abdel-Hafez, 2007).

Anti-Inflammatory and Analgesic Agents

- Synthesis of Novel Benzodifuranyl Derivatives : Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives related to imidazo[1,2-a]pyrimidine. These compounds were screened as COX-1/COX-2 inhibitors and demonstrated significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Catalyst-Free Synthesis for Drug Development

- Catalyst-Free Synthesis Method : Shaabani et al. (2014) developed a catalyst-free method for synthesizing benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives. This environmentally benign approach is crucial for the efficient and sustainable production of drugs (Shaabani et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c26-19(23-14-1-2-15-16(7-14)28-6-5-27-15)13-9-25(10-13)18-8-17(21-11-22-18)24-4-3-20-12-24/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSRDLYUERVXFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B3008992.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)